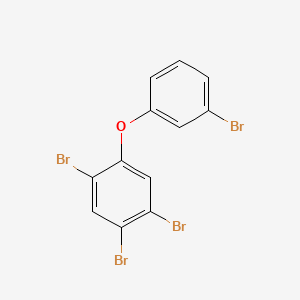

2,3',4,5-Tetrabromodiphenyl ether

Description

Properties

IUPAC Name |

1,2,4-tribromo-5-(3-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARGWSONVLGXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90879888 | |

| Record name | BDE-67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-37-1 | |

| Record name | 2,3',4,5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-67 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90879888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J226H441K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

2,3',4,5-Tetrabromodiphenyl ether, commonly referred to as BDE-62, is a member of the polybrominated diphenyl ethers (PBDEs) group, which are widely used as flame retardants. This article explores the biological activity of BDE-62, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

Overview of PBDEs

PBDEs have been extensively used in various consumer products, including electronics, textiles, and furniture. Due to their persistence in the environment and potential for bioaccumulation, PBDEs have raised significant health concerns. BDE-62 is one of the less studied congeners compared to BDE-47 and BDE-99 but has shown notable biological activities.

Toxicological Effects

Research has demonstrated that BDE-62 exhibits a range of toxicological effects across different biological systems.

1. Endocrine Disruption

BDE-62 has been implicated in endocrine disruption. Studies indicate that exposure can interfere with thyroid hormone levels and disrupt hormonal signaling pathways. For instance, developmental exposure to PBDEs has been linked to altered thyroid hormone regulation in animal models .

2. Immunotoxicity

BDE-62 has shown potential immunotoxic effects. In vitro studies using macrophage cell lines indicated that exposure to BDE-62 can impair macrophage function by modulating pro-inflammatory cytokine production and altering miRNA expression profiles related to immune responses . This suggests that BDE-62 may contribute to immune system dysregulation.

3. Neurodevelopmental Effects

Animal studies have highlighted neurodevelopmental risks associated with PBDE exposure during critical developmental windows. Research indicates that prenatal exposure to BDE-62 can lead to long-lasting changes in behavior and cognitive functions in offspring . These findings raise concerns about the potential for neurodevelopmental disorders linked to environmental PBDE exposure.

Understanding the mechanisms through which BDE-62 exerts its biological effects is crucial for assessing its risk profile.

1. Interaction with Hormonal Pathways

BDE-62 can mimic or interfere with the action of hormones such as thyroid hormones and estrogens. This interaction may occur through binding to nuclear hormone receptors or altering hormone metabolism .

2. Oxidative Stress Induction

BDE-62 has been shown to induce oxidative stress in various cell types. This oxidative stress can lead to cellular damage and apoptosis, contributing to its toxicological profile .

Case Studies

Several case studies have illustrated the impact of BDE-62 on health:

- Case Study on Immunotoxicity : A study demonstrated that exposure to BDE-62 resulted in significant changes in cytokine profiles in exposed macrophages, suggesting a direct impact on immune function .

- Neurodevelopmental Impact Study : Research involving prenatal exposure in rodents showed that offspring exhibited abnormal behavioral patterns and altered cognitive functions at later stages of development .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The environmental behavior, toxicity, and regulatory status of PBDE congeners vary significantly based on bromination patterns. Below is a detailed comparison of 2,3',4,5-tetrabromodiphenyl ether with structurally similar PBDEs:

Table 1: Structural and Physicochemical Comparison

Key Differences in Toxicity and Metabolism

Toxicokinetics :

- BDE-47 (2,2',4,4') is retained in adipose tissue (86% retention in rats after 5 days) and metabolizes into hydroxylated derivatives (e.g., 3-OH-BDE-47), which exhibit endocrine-disrupting effects .

- BDE-77 (3,3',4,4') displays dioxin-like toxicity via aryl hydrocarbon receptor (AhR) activation, unlike BDE-47 or BDE-66, which primarily disrupt thyroid hormone homeostasis .

- Hydroxylated metabolites of 2,3',4,5-TBDE (e.g., 2'-OH-BDE-68) are structurally similar to 2'-OH-BDE-66 and may bind to transthyretin (TTR), a thyroid hormone transport protein .

Environmental Persistence: BDE-47 and BDE-99 (a pentabrominated congener) dominate in environmental samples due to historical use in commercial mixtures (e.g., PentaBDE). In contrast, BDE-66 and BDE-70 are less frequently detected but still persistent .

Analytical Detection: BDE-47 and BDE-66 are commonly included in analytical standards (e.g., 50 µg/mL in nonane) for environmental monitoring .

Table 2: Regulatory and Analytical Status

Preparation Methods

Detailed Synthetic Procedure Examples

While specific protocols for 2,3',4,5-tetrabromodiphenyl ether are less commonly detailed in open literature, extrapolation from related PBDE syntheses allows the following general procedure outline:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of brominated phenol precursor | Bromination of phenol derivatives with Br2/AlBr3 | Control temperature and stoichiometry to limit overbromination |

| 2 | Formation of boronic acid derivative | Synthesis of bromophenyl boronic acid via lithiation and borylation | Ensures site-specific coupling |

| 3 | Suzuki coupling | Palladium-catalyzed cross-coupling of bromophenol and bromophenyl boronic acid | Yields diphenyl ether with desired bromine pattern |

| 4 | Purification | Chromatography or recrystallization | Isolates pure 2,3',4,5-tetrabromodiphenyl ether |

Research Findings and Analytical Data

Yield and Purity : The Suzuki coupling method typically provides moderate to high yields with good regioselectivity. Purification steps are critical to remove side products and unreacted starting materials.

Physicochemical Properties : The compound has a molecular weight of approximately 485.79 g/mol and exhibits low vapor pressure and water solubility, consistent with other PBDEs.

Storage and Handling : Due to limited solubility, stock solutions are prepared in solvents such as DMSO, PEG300, or Tween 80 mixtures for biological or environmental studies, ensuring clear solutions by heating and ultrasonic treatment.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Bromination with Br2/AlBr3 | Diphenyl ether or phenol | Br2, AlBr3 | Simple, scalable | Less regioselective, risk of overbromination |

| Suzuki Coupling | Bromophenol + bromophenyl boronic acid | Pd catalyst, base | High regioselectivity, milder conditions | Requires preparation of boronic acid, Pd catalyst cost |

| Perbromination + Diazotization | Diaminodiphenyl ethers | Br2, diazotization agents | Enables higher brominated congeners | Multi-step, complex |

Notes on Preparation and Application

The Suzuki coupling approach is favored for producing specific congeners like 2,3',4,5-tetrabromodiphenyl ether due to its precision in bromine placement.

Bromination reactions must be carefully controlled to avoid formation of undesired polybrominated byproducts.

The synthesized compound is typically used as a reference standard in environmental monitoring and toxicological studies, requiring high purity and well-characterized material.

Handling and storage protocols emphasize avoiding repeated freeze-thaw cycles and maintaining solutions at low temperatures to preserve compound integrity.

Q & A

Basic Research Questions

Q. What methodological considerations are critical for quantifying 2,3',4,5-Tetrabromodiphenyl ether in environmental samples using gas chromatography–tandem mass spectrometry (GC-MS/MS)?

- Answer : Accurate quantification requires robust calibration with certified reference materials (CRMs) and internal standards (e.g., 4,4’-dibromooctafluorobiphenyl) to correct for matrix effects and instrument drift. Key parameters include:

-

Column selection : Non-polar columns (e.g., 5% phenyl-methylpolysiloxane) for optimal separation of PBDE congeners.

-

Ionization mode : Negative chemical ionization (NCI) for enhanced sensitivity to brominated compounds.

-

Sample preparation : Liquid-liquid extraction with isooctane or acetonitrile, followed by clean-up using acidified silica gel to remove lipids and interferents .

-

Calibration curves : Use serial dilutions of standard solutions (e.g., 0.5–200 ng/mL) to cover environmental concentration ranges .

- Data Table :

| Parameter | Specification | Reference |

|---|---|---|

| Internal Standard | 4,4’-dibromooctafluorobiphenyl | |

| Column Temperature | 50°C (1 min) → 320°C (15°C/min) | |

| Detection Limit | 0.05 ng/g (wet weight in biologicals) |

Q. How do researchers validate the environmental persistence of 2,3',4,5-Tetrabromodiphenyl ether in aquatic ecosystems?

- Answer : Persistence is evaluated through:

- Sediment-water partitioning experiments : Measure log (octanol-water coefficient) to estimate bioaccumulation potential. Reported log values for tetrabrominated PBDEs range from 5.8–6.5 .

- Half-life studies : Incubate the compound under controlled aerobic/anaerobic conditions and monitor degradation via GC-MS. For example, aerobic half-lives in sediments range from 120–200 days .

- Field monitoring : Compare concentrations in biota (e.g., fish, invertebrates) across trophic levels to assess biomagnification factors (BMFs) .

Q. What experimental protocols are used to assess the thyroid-disrupting effects of 2,3',4,5-Tetrabromodiphenyl ether in mammalian models?

- Answer :

- In vivo models : Administer doses (e.g., 1–10 mg/kg/day) to rodents via oral gavage over 28 days. Monitor serum thyroxine (T4) and triiodothyronine (T3) levels using ELISA kits.

- In vitro assays : Use rat pituitary (GH3) cells to measure thyroid receptor (TR) antagonism via luciferase reporter gene assays .

- Dose-response analysis : Establish no-observed-adverse-effect levels (NOAELs) and compare to environmental exposure estimates (e.g., human dietary intake ~0.05 µg/day) .

Advanced Research Questions

Q. How can researchers design experiments to study reductive debromination pathways of 2,3',4,5-Tetrabromodiphenyl ether using zero-valent metals?

- Answer :

- Reductant selection : Zero-valent zinc (ZVZ) or iron (ZVI) paired with ascorbic acid as a proton donor to enhance debromination efficiency .

- Reaction conditions : Optimize pH (3–5), temperature (25–40°C), and solvent systems (e.g., ethanol/water mixtures) to favor specific pathways (e.g., β-elimination vs. hydrogenolysis) .

- Analytical tracking : Use GC-MS to identify lower-brominated products (e.g., tri- or di-BDEs) and quantify reaction kinetics. For example, ZVZ/ascorbic acid achieves >90% debromination of BDE-47 in 24 hours .

Q. What strategies resolve contradictions in reported bioaccumulation factors (BAFs) of 2,3',4,5-Tetrabromodiphenyl ether across studies?

- Answer : Contradictions arise from:

- Trophic dilution vs. magnification : Lipid-normalized BAFs may decrease in higher trophic species due to metabolic transformation (e.g., hydroxylation) .

- Analytical variability : Cross-validate results using interlaboratory comparisons and CRMs (e.g., NIST SRM 1944 for marine sediment) .

- Temporal trends : Monitor long-term environmental samples to distinguish recent emissions from legacy contamination .

Q. How are hydroxylated metabolites of 2,3',4,5-Tetrabromodiphenyl ether identified in biological systems?

- Answer :

- Metabolite synthesis : Incubate PBDEs with cytochrome P450 enzymes (e.g., CYP2B6) to generate hydroxylated derivatives .

- Structural elucidation : Combine gas chromatography with high-resolution mass spectrometry (GC-HRMS) and COSMO-RS-predicted boiling points to differentiate isobaric metabolites (e.g., 2’-OH-BDE-66 vs. 4-OH-BDE-79) .

- Fragmentation patterns : Characterize unique mass spectral ions (e.g., [M-Br] peaks) to confirm bromine positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.